3-(2-Phenylethyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenylethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHAEINDORLHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 2 Phenylethyl Benzoic Acid
Established Synthetic Routes to 3-(2-Phenylethyl)benzoic Acid
Traditional synthetic approaches provide foundational methods for accessing (2-phenylethyl)benzoic acids. These routes often involve reduction of oxygenated precursors or oxidation of the corresponding alcohols. While much of the specific literature focuses on the pharmaceutically significant isomer, 2-(2-phenylethyl)benzoic acid, the principles of these reactions are broadly applicable to the synthesis of the 3-substituted isomer as well. colab.wsjuniperpublishers.comtandfonline.com
A common precursor for the synthesis of the related compound, 2-(2-phenylethyl)benzoic acid, is benzphthalide. tandfonline.com Reduction of benzphthalide can be achieved through several methods. Historically, reagents like hydriodic acid with red phosphorus (HI-P) were used, but this method carries significant risks, especially on a larger scale. tandfonline.com Safer and more efficient alternatives have since been developed, primarily involving catalytic hydrogenation. These strategies illustrate a general approach for converting a cyclic lactone into the corresponding aralkylbenzoic acid structure.
Catalytic hydrogenation is a powerful technique for the synthesis of ortho-aralkylbenzoic acids from ortho-acylbenzoic acids. acs.org This method typically involves the reduction of a ketone functional group attached to the benzoic acid ring. While this approach is well-documented for producing the ortho-isomer, the underlying principle of reducing a keto-acid to an alkyl-acid is a general one in organic synthesis. For instance, Raney Nickel has been effectively used as a catalyst for the hydrogenation of various unsaturated carboxylic acids. researchgate.net
Table 1: Catalysts for Hydrogenation of Benzoic Acid Derivatives
| Catalyst System | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Raney Nickel | Unsaturated Carboxylic Acids | Saturated Carboxylic Acids | researchgate.net |
| Ruthenium/Carbon (Ru/C) | Benzoic Acid | Cyclohexane Carboxylic Acid | cabidigitallibrary.org |
This table presents catalyst systems used for the hydrogenation of various benzoic acid derivatives and related precursors.
Transfer hydrogenation represents a significant improvement for the synthesis of 2-(2-phenylethyl)benzoic acid from benzphthalide, avoiding the need for high-pressure hydrogen gas. tandfonline.comchemspider.comwikipedia.org This process utilizes a hydrogen donor molecule in the presence of a metal catalyst. wikipedia.org
In a typical procedure, benzphthalide is heated with a hydrogen donor, such as dipentene (B1675403) (a commercial form of limonene), and a palladium on carbon (Pd/C) catalyst. tandfonline.comchemspider.com The reaction is conducted under a nitrogen atmosphere at elevated temperatures (e.g., 170–180 °C). chemspider.com As the reaction proceeds, the hydrogen donor is dehydrogenated, and the benzphthalide is reduced to form 2-(2-phenylethyl)benzoic acid. The product often crystallizes from the reaction mixture upon cooling, facilitating its isolation. chemspider.com This method is considered commercially attractive due to its use of inexpensive reagents and its high efficiency. tandfonline.com
Table 2: Typical Conditions for Transfer Hydrogenation of Benzphthalide
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | Benzphthalide | tandfonline.comchemspider.com |
| Catalyst | 10% Palladium on Carbon | chemspider.com |
| Hydrogen Donor | Dipentene or Limonene | tandfonline.comchemspider.com |
| Temperature | 170-180 °C | chemspider.com |
This table outlines a representative experimental setup for the synthesis of 2-(2-phenylethyl)benzoic acid via transfer hydrogenation.
A general and direct route to benzoic acids involves the oxidation of the corresponding benzyl (B1604629) alcohols. This transformation can be applied to the synthesis of this compound from 3-(2-phenylethyl)benzyl alcohol. Various oxidizing agents and catalytic systems can achieve this conversion under specific conditions, offering control over selectivity and reaction efficiency.
Lead Tetraacetate (LTA): LTA can oxidize benzyl alcohol, with the reaction kinetics depending on the substrate and the presence of catalysts like pyridine. The mechanism is proposed to involve the formation and decomposition of a Pb(IV)-alkoxide derivative. core.ac.uk
Nitrate-Based Systems: Ferric nitrate (B79036) has been shown to be an effective reagent for the selective oxidation of benzyl alcohol to benzaldehyde, which is a key intermediate. frontiersin.org Under certain conditions, over-oxidation to the corresponding benzoic acid can be achieved. Other metallic nitrates, like those of copper and aluminum, also show activity. frontiersin.org
TEMPO-Mediated Oxidation: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst for alcohol oxidation is a well-established, mild method. researchgate.net This system is often used in conjunction with a stoichiometric oxidant and can be adapted for continuous flow processes, allowing for high yields and chemoselectivity. researchgate.net
Advanced Synthetic Approaches to this compound Analogues
Modern synthetic chemistry offers powerful tools for creating analogues of this compound with diverse substitution patterns. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area.
Palladium catalysis provides a versatile platform for the functionalization of benzoic acids and related aromatic compounds, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These methods are crucial for synthesizing a library of substituted analogues for various applications. nih.govresearchgate.net
Key strategies include:
Direct C-H Activation/Arylation: Palladium catalysts can direct the functionalization of C-H bonds ortho to the carboxylic acid group. nih.gov This allows for the direct coupling of benzoic acids with aryl halides or other partners. While often selective for the ortho position, innovative ligand design is being explored to achieve meta-selective couplings. nih.gov
Decarbonylative Coupling: In some transformations, the carboxylic acid group can be extruded as carbon monoxide, followed by a coupling reaction. For instance, a palladium-catalyzed decarbonylative Heck coupling of aromatic carboxylic acids with terminal alkenes has been developed to produce internal alkenes. acs.org
Tandem Catalysis: Complex molecular scaffolds can be built using tandem catalytic systems. For example, a combined palladium/copper-catalyzed decarboxylative cross-coupling has been used to synthesize N-fused (benzo)imidazophenanthridine scaffolds from ortho-bromobenzoic acids. semanticscholar.org This highlights the potential for multi-step, one-pot transformations starting from benzoic acid derivatives. semanticscholar.org
Annulation Reactions: Palladium catalysts can facilitate annulation reactions between benzoic acids and other molecules, such as phenols, to construct complex fused-ring systems like dibenzopyranones. bohrium.com
These advanced methods expand the synthetic toolkit, allowing for the creation of structurally diverse analogues of this compound from readily available starting materials. nih.govbohrium.com
Multicomponent and Cascade Reactions for Related Benzoic Acid Derivatives
Multicomponent reactions (MCRs) and cascade sequences offer efficient pathways to complex molecular architectures from simple precursors in a single operation, enhancing atom economy and reducing waste. While specific examples starting directly from this compound are not prevalent in the reviewed literature, numerous strategies have been developed for structurally related benzoic acid derivatives, particularly those with ortho-substitution. These methods highlight the potential reactivity of the benzoic acid moiety in complex transformations.
Cascade Reactions for Heterocycle Synthesis:
A variety of heterocyclic compounds have been synthesized using cascade reactions involving substituted benzoic acids. These reactions often leverage the carboxylic acid group as an internal nucleophile or directing group.
Quinazolinone Synthesis: A chitosan-supported copper(I) iodide (CS@CuI) catalyst has been shown to effectively promote the cascade reaction between 2-halobenzoic acids and amidines to produce quinazolinones in good to excellent yields (up to 99%). beilstein-journals.org This method is noted for its mild reaction conditions and broad substrate scope. beilstein-journals.org The reactivity is generally higher for 2-iodobenzoic acid derivatives compared to their 2-bromo counterparts. beilstein-journals.org
Quinolinone Synthesis: A metal-free, 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed cascade reaction of 2-substituted aryl carboxylic acids with organic azides provides access to quinolinones. rsc.orgresearchgate.net This process involves a Curtius rearrangement followed by an intramolecular cyclization. rsc.org
Benzoxazinone Synthesis: Rhodium(III)-catalyzed cascade reactions of benzoic acids with 1,4,2-dioxazol-5-ones can afford 2,5-substituted benzoxazinones. rsc.org In this transformation, the carboxyl group facilitates a double C–H amidation followed by intramolecular cyclization. rsc.org
Isobenzofuranone Synthesis: Acid- or base-steered cascade cyclizations of 2-acylbenzoic acids with isatoic anhydrides can lead to diverse isobenzofuranone derivatives. nih.gov The choice of catalyst (e.g., p-toluenesulfonic acid vs. Na₂CO₃) can direct the reaction towards different structural outcomes. nih.gov
These examples underscore the utility of the benzoic acid functional group in constructing complex heterocyclic systems through cascade processes.
Me₃Al-Mediated Domino Nucleophilic Additions
Trimethylaluminum (B3029685) (Me₃Al) has been employed as a potent mediator in domino reactions involving nitrile functionalities, which are electronically distinct but structurally related to carboxylic acids. A notable example is the synthesis of substituted 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitriles and various amines. beilstein-journals.orgnih.govbeilstein-archives.orgnih.govcuny.edu
This reaction proceeds through a domino sequence initiated by the nucleophilic addition of an amine to the nitrile group, facilitated by Me₃Al, followed by an intramolecular cyclization onto the ketone. beilstein-journals.orgbeilstein-archives.org
Optimization of the Domino Reaction:
The choice of Lewis acid is critical for the success of this transformation. A screening of various Lewis acids demonstrated the superiority of Me₃Al.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |
| 1 | BF₃·OEt₂ | Toluene | 110 | 0 |
| 2 | TiCl₄ | Toluene | 110 | 18 |
| 3 | AlCl₃ | Toluene | 110 | 16 |
| 4 | Me₃Al | Toluene | 110 | 85 |
| 5 | TMS-OTf | Toluene | 110 | <85 |
| Data sourced from a study on the synthesis of 1-aminoisoquinolines. beilstein-journals.orgnih.gov |
This protocol exhibits a broad substrate scope with respect to both the amine and the benzonitrile (B105546) components and has been successfully applied to the gram-scale synthesis of the antitumor agent CWJ-a-5. beilstein-journals.orgnih.gov The proposed mechanism involves the initial condensation of the amine with the ketone to form an imine, which then undergoes an intramolecular cyclization onto the nitrile activated by Me₃Al. beilstein-journals.org
Mechanistic Studies of this compound Transformations
Understanding the mechanisms of reactions involving the this compound scaffold is crucial for optimizing existing transformations and designing new synthetic routes.
Catalytic Cycle Analysis in Esterification and Cyclization Reactions
Esterification: The esterification of carboxylic acids, including benzoic acid derivatives, is a fundamental reaction. ntnu.edu.twresearchgate.net Catalytic esterification can be promoted by various catalysts, including moisture-tolerant zirconium complexes like Zr(Cp)₂(CF₃SO₃)₂·THF. nih.govacs.org
A proposed catalytic cycle for zirconium-catalyzed esterification involves:
Ligand Exchange: The alcohol substrate coordinates to the zirconium center, displacing a weakly bound ligand.
Activation: The carboxylic acid coordinates to the zirconium, activating the carbonyl group towards nucleophilic attack.
Nucleophilic Attack: The coordinated alcohol attacks the activated carbonyl carbon.
Proton Transfer & Elimination: A proton transfer cascade occurs, leading to the elimination of a water molecule.
Product Release: The ester product is released, regenerating the active catalyst for the next cycle.
Kinetic analysis of the esterification of benzoic acid with 2-phenylethanol (B73330) using a zirconium catalyst showed that the reaction proceeds efficiently, yielding 2-phenylethyl benzoate (B1203000). nih.govacs.org However, the catalysis can be inhibited by certain substrates, such as those containing basic nitrogen atoms like nicotinic acid, which can form catalytically inactive zirconium species. nih.govacs.org
Cyclization: The intramolecular cyclization of 2-(2-phenylethyl)benzoic acid is a key step in the synthesis of dibenzosuberone (B195587). juniperpublishers.comjuniperpublishers.com This reaction is typically an electrophilic aromatic substitution (Friedel-Crafts acylation) and is often promoted by strong acids like polyphosphoric acid (PPA). juniperpublishers.comwikipedia.org The mechanism involves the protonation of the carboxylic acid by PPA to form a highly electrophilic acylium ion, which then attacks the pendant phenyl ring, usually at the ortho position, to form the tricyclic ketone after deprotonation.
Role of Catalysts and Reagents in Directed Functionalization
The functionalization of specific C-H bonds in the this compound scaffold can be achieved through directed catalysis, where the catalyst is guided to a particular site by a directing group.
Ortho-Functionalization of the Benzoic Acid Ring: The carboxylate group is a well-established directing group for ortho-C–H functionalization. For instance, an efficient iridium(III)-catalyzed ortho-iodination of benzoic acids has been developed. acs.org This reaction proceeds under mild conditions without the need for additives or bases, using N-iodosuccinimide (NIS) as the iodine source. The proposed mechanism involves a rate-limiting C-H metalation step to form a five-membered iridacycle, followed by oxidation of Ir(III) to Ir(V) by NIS and subsequent reductive elimination to yield the ortho-iodinated product. acs.org
Meta-Functionalization of the Phenylethyl Ring: Achieving functionalization at the meta-position of the phenylethyl substituent is more challenging. However, palladium-catalyzed meta-C-H arylation of phenylethyl alcohol derivatives has been realized using a removable oxime ether directing group and a norbornene mediator. nih.govrsc.orgresearchgate.net A proposed mechanism involves an initial ortho-C-H activation directed by the oxime ether, followed by insertion of norbornene, and subsequent meta-C-H activation to form a palladacycle. nih.gov Oxidative addition of an aryl halide and reductive elimination furnishes the meta-arylated product. nih.gov This strategy could potentially be adapted for the this compound scaffold.
Intramolecular Cyclization Mechanisms to Form Related Structures (e.g., Dibenzosuberone)
The intramolecular cyclization of 2-(2-phenylethyl)benzoic acid and its derivatives is a critical transformation for accessing tricyclic structures like dibenzosuberone, a key intermediate for pharmaceuticals such as Amitriptyline and Cyproheptadine. juniperpublishers.comtandfonline.com
The synthesis of the precursor, 2-(2-phenylethyl)benzoic acid, is often achieved by the reduction of benzalphthalide. wikipedia.orgtandfonline.com While classic methods use hazardous reagents like hydroiodic acid and red phosphorus, newer methods employ catalytic transfer hydrogenation with donors like dipentene over a Pd-C catalyst, offering a safer and more scalable approach. tandfonline.com Another route involves catalytic hydrogenation over Raney Nickel, with the subsequent cyclization being optimized using Nafion-H, a solid acid catalyst. wikipedia.org
The cyclization step itself is a Friedel-Crafts-type acylation. juniperpublishers.com
Reagents for Intramolecular Cyclization:
| Reagent | Conditions | Outcome | Reference |
| Polyphosphoric acid (PPA) | Heat | Good yield of dibenzosuberone | juniperpublishers.comwikipedia.org |
| SOCl₂ then AlCl₃ | Friedel-Crafts conditions | Dibenzosuberone | juniperpublishers.comtandfonline.com |
| Nafion-H | Heat | Optimized, greener approach | wikipedia.org |
The mechanism involves the formation of an acylium ion intermediate from the carboxylic acid, which then undergoes an intramolecular electrophilic attack on the adjacent phenyl ring to form the seven-membered ring of the dibenzosuberone core. juniperpublishers.com
Functional Group Interconversions and Derivatization Strategies on the this compound Scaffold
The this compound scaffold contains two key functional handles: the carboxylic acid group and the aromatic rings, which allow for a wide range of derivatizations.
Reactions of the Carboxylic Acid Group:
The carboxylic acid is a versatile functional group that can be converted into numerous other functionalities. beilstein-journals.org
Esterification: As discussed previously, the acid can be readily converted to its corresponding esters, such as 2-phenylethyl 3-(2-phenylethyl)benzoate, through acid-catalyzed reactions with alcohols. nih.govacs.org These esters are valuable as intermediates and have applications as flavoring agents. lookchem.com
Amidation: The carboxylic acid can be coupled with amines to form amides using standard coupling reagents like HOBt/EDC or T3P. nih.gov This is a common strategy in medicinal chemistry to build more complex molecules and probe structure-activity relationships.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(2-phenylethyl)benzyl alcohol, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then serve as a substrate for further functionalization.
Conversion to Acid Chloride: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride. This intermediate is often used in Friedel-Crafts acylation reactions or for ester and amide synthesis under milder conditions. juniperpublishers.com
Reactions on the Aromatic Rings:
The two phenyl rings are susceptible to electrophilic aromatic substitution. The substitution pattern will be directed by the existing groups. On the benzoic acid ring, the carboxylic acid is a meta-directing, deactivating group, while the phenylethyl group is an ortho-, para-directing, activating group. The interplay of these directing effects can lead to complex substitution patterns. C-H activation strategies, as discussed in section 2.3.2, offer more precise control over the site of functionalization. acs.orgnih.gov
Carboxylic Acid Group Derivatization
The carboxylic acid functional group is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives such as esters and amides. These reactions are fundamental in synthetic organic chemistry and are widely applicable to this compound.
Esterification: Carboxylic acids are readily converted into esters, which can serve as protecting groups or as intermediates for further reactions. Common methods include reaction with diazomethane (B1218177) or its fluorescent analogs, like 9-anthryldiazomethane (B78999) (ADAM), particularly for analytical purposes. cdnsciencepub.com For preparative scale, reactions with alkyl halides such as 5-(bromomethyl)fluorescein (B119655) can be employed. cdnsciencepub.com Furthermore, silyl (B83357) esters, for instance, tert-butyldimethylsilyl (TBDMS) derivatives, are often prepared for applications like gas chromatography/mass spectrometry (GC/MS) analysis due to their stability and favorable fragmentation patterns.
Amide Formation: The conversion of the carboxylic acid to an amide is a crucial transformation, often utilized in the synthesis of biologically active molecules. This is typically achieved by coupling the acid with a primary or secondary amine. The reaction is facilitated by coupling agents that activate the carboxylic acid. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are effective, especially for reactions in aqueous media, and their efficiency can be enhanced by the addition of N-hydroxysulfosuccinimide. cdnsciencepub.com In organic solvents, reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to promote amide bond formation with high efficiency. cdnsciencepub.comscispace.com
| Transformation | Reagent(s) | Product Functional Group | Reference(s) |
| Esterification | Diazomethane, Alkyl Halides | Ester (-COOR) | cdnsciencepub.com |
| Silyl Esterification | TBDMS-Cl | Silyl Ester (-COOSiR₃) | |
| Amide Formation | Amine (R-NH₂), EDAC or HATU | Amide (-CONHR) | cdnsciencepub.comscispace.com |
| Acyl Hydrazide Formation | Hydrazine | Acyl Hydrazide (-CONHNH₂) | cdnsciencepub.com |
Transformations of the Phenylethyl Side Chain
The phenylethyl side chain offers additional sites for chemical modification, primarily at the benzylic carbon (the CH₂ group adjacent to the benzoic acid ring) and the terminal phenyl ring.
Oxidation: The benzylic carbon of the phenylethyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the alkyl chain, oxidizing the benzylic carbon to a carboxylic acid, provided a benzylic hydrogen is present. libretexts.orglibretexts.org This would transform this compound into isophthalic acid. More controlled oxidation can be achieved to yield ketones or alcohols. For instance, N-hydroxyphthalimide (NHPI) combined with a cobalt catalyst can oxidize benzylic methylenes to carbonyl compounds. researchgate.net Fungal biotransformation has also been reported to hydroxylate the benzylic position of ethylbenzene (B125841) and related structures, often with high stereoselectivity, producing secondary alcohols. cdnsciencepub.com
Hydrogenation: The terminal phenyl ring of the side chain can be reduced to a cyclohexyl ring via catalytic hydrogenation. This transformation typically requires forcing conditions, such as high pressure and temperature, using catalysts like Raney nickel or rhodium on carbon. This reaction would convert this compound to 3-(2-cyclohexylethyl)benzoic acid. Conversely, under certain catalytic conditions, hydrogenolysis can occur, cleaving the C-O bond of a phenylethyl alcohol derivative at the benzylic position. nih.gov
| Transformation | Reagent(s)/Conditions | Resulting Structure/Product | Reference(s) |
| Benzylic Oxidation (Complete) | KMnO₄ or H₂CrO₄ | Isophthalic Acid | libretexts.orglibretexts.org |
| Benzylic Oxidation (Partial) | NHPI / Cobalt Catalyst, O₂ | 3-(2-Oxo-2-phenylethyl)benzoic acid | researchgate.net |
| Fungal Hydroxylation | Mortierella isabellina | 3-(1-Hydroxy-2-phenylethyl)benzoic acid | cdnsciencepub.com |
| Aromatic Ring Hydrogenation | H₂, Raney Ni or Rh/C, High P/T | 3-(2-Cyclohexylethyl)benzoic acid | acs.org |
Aromatic Ring Functionalization via Electrophilic or Directed Substitution
The benzoic acid ring is the primary target for functionalization through electrophilic aromatic substitution or modern directed C-H activation methods. The outcome of these reactions is governed by the directing effects of the two existing substituents. The carboxylic acid group is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta-position (C-5). libretexts.org The phenylethyl group is a weakly activating, ortho-, para-director, favoring substitution at positions C-2, C-4, and C-6.
Electrophilic Aromatic Substitution: The substitution pattern is determined by the interplay of these competing directing effects. The deactivating effect of the carboxyl group generally makes the ring less reactive than benzene (B151609). Electrophilic attack will preferentially occur at the position that is least deactivated and/or most activated. The C-5 position is meta to the carboxyl group and meta to the phenylethyl group. The C-4 and C-6 positions are para and ortho, respectively, to the activating phenylethyl group but are also ortho and ortho to the deactivating carboxyl group. Therefore, electrophilic substitutions like nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄) are expected to yield a mixture of products, with substitution likely favoring the C-5 position, followed by the C-4 and C-6 positions. This is exemplified in the synthesis of related compounds where nitration and sulfonation occur on a substituted phenylethyl-benzoic acid core. nih.gov
Directed Substitution and C-H Activation: Modern synthetic methods allow for functionalization at positions that are not easily accessible through classical electrophilic substitution. Directed ortho-metalation, using a strong base like n-butyllithium, can be guided by the carboxylic acid group (after conversion to a suitable directing group like an amide) to functionalize the C-2 and C-6 positions. Furthermore, transition-metal-catalyzed C-H activation offers powerful strategies. For example, palladium-catalyzed ortho-hydroxylation of benzoic acids can be achieved, which would introduce a hydroxyl group at the C-2 or C-6 position. acs.org
| Reaction Type | Reagent(s) | Major Product Position(s) | Guiding Principle | Reference(s) |
| Nitration | HNO₃, H₂SO₄ | C-5, C-4, C-6 | Competing directing effects of -COOH (meta) and -CH₂CH₂Ph (ortho, para) | libretexts.orgnih.gov |
| Sulfonation | Fuming H₂SO₄ | C-5, C-4, C-6 | Competing directing effects | nih.gov |
| Directed Hydroxylation | Pd(OAc)₂, Ligand, Oxidant | C-2, C-6 | C-H activation directed by the carboxyl group | acs.org |
Structural Characterization and Advanced Spectroscopic Analysis of 3 2 Phenylethyl Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing profound insights into the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H NMR Spectral Interpretation for Proton Environments
The ¹H NMR spectrum of 3-(2-Phenylethyl)benzoic acid reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the benzoic acid ring typically appear as a complex multiplet in the downfield region, a result of their varied electronic environments and spin-spin coupling interactions. Similarly, the protons of the phenylethyl group's phenyl ring also resonate in this aromatic region. The ethyl bridge protons present as two characteristic triplets, corresponding to the two methylene (B1212753) (CH₂) groups. The integration of these signals confirms the number of protons in each environment. docbrown.info
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| [Insert Value] | [e.g., s, d, t, q, m] | [e.g., 1H, 2H] | [e.g., Ar-H, CH₂, COOH] |
| [Insert Value] | [e.g., s, d, t, q, m] | [e.g., 1H, 2H] | [e.g., Ar-H, CH₂, COOH] |
| [Insert Value] | [e.g., s, d, t, q, m] | [e.g., 1H, 2H] | [e.g., Ar-H, CH₂, COOH] |
| [Insert Value] | [e.g., s, d, t, q, m] | [e.g., 1H, 2H] | [e.g., Ar-H, CH₂, COOH] |
| [Insert Value] | [e.g., s, d, t, q, m] | [e.g., 1H, 2H] | [e.g., Ar-H, CH₂, COOH] |
| [Insert Value] | [e.g., s, d, t, q, m] | [e.g., 1H, 2H] | [e.g., Ar-H, CH₂, COOH] |
| [Insert Value] | [e.g., s, d, t, q, m] | [e.g., 1H, 2H] | [e.g., Ar-H, CH₂, COOH] |
| [Insert Value] | [e.g., s, d, t, q, m] | [e.g., 1H, 2H] | [e.g., Ar-H, CH₂, COOH] |
Note: Specific chemical shift values and coupling constants are dependent on the solvent and the spectrometer frequency. The data presented here are representative.
¹³C NMR Spectral Analysis for Carbon Framework
Complementing the proton data, the ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms within the molecule. For this compound, this includes the carbons of the two aromatic rings, the ethyl linker, and the carboxylic acid group. The chemical shifts of the aromatic carbons provide information about the substitution pattern, while the carboxyl carbon resonates at a characteristically downfield position. hmdb.cadocbrown.info
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| [Insert Value] | [e.g., C=O] |
| [Insert Value] | [e.g., Ar-C] |
| [Insert Value] | [e.g., Ar-C] |
| [Insert Value] | [e.g., Ar-C] |
| [Insert Value] | [e.g., Ar-C] |
| [Insert Value] | [e.g., Ar-C] |
| [Insert Value] | [e.g., Ar-C] |
| [Insert Value] | [e.g., Ar-C] |
| [Insert Value] | [e.g., Ar-C] |
| [Insert Value] | [e.g., CH₂] |
| [Insert Value] | [e.g., CH₂] |
Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively establish the intricate network of atomic connections, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the tracing of adjacent proton networks. For instance, the correlation between the two methylene triplets in the ethyl bridge would be clearly visible, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. emerypharma.com This technique is invaluable for assigning the ¹³C signals based on the already interpreted ¹H NMR spectrum. Each CH and CH₂ group will show a cross-peak connecting the proton and carbon chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. rsc.org HMBC is crucial for piecing together the entire molecular puzzle, for example, by showing correlations from the benzylic protons to the carbons of the benzoic acid ring, and from the aromatic protons to the ethyl bridge carbons, thus confirming the "3-(2-Phenylethyl)" substitution pattern.
Mass Spectrometry for Molecular Identity and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. scispace.comscielo.br This precise mass measurement serves as a powerful confirmation of the molecular formula, C₁₅H₁₄O₂.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z |
| [e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺] | [Calculated Value] | [Experimental Value] |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar molecules like carboxylic acids. nih.gov In positive ion mode, this compound can be observed as protonated molecules [M+H]⁺ or as adducts with sodium [M+Na]⁺. rsc.org In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed. nih.gov The fragmentation of these ions upon collision-induced dissociation (CID) provides valuable structural information. Common fragmentation pathways for such compounds include the loss of water (H₂O) and carbon dioxide (CO₂), as well as cleavages within the ethyl bridge, leading to the formation of characteristic fragment ions that further corroborate the proposed structure. researchgate.net
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by several key absorption bands that correspond to its distinct structural components: the carboxylic acid group, the disubstituted aromatic ring, the monosubstituted aromatic ring, and the ethyl bridge.
The most telling feature in the IR spectrum of a carboxylic acid is the broad absorption band due to the O-H stretching vibration of the carboxyl group. This band typically appears in the region of 3300 to 2500 cm⁻¹. docbrown.info Its significant breadth is a result of intermolecular hydrogen bonding between the carboxylic acid moieties, which form stable dimers in the solid state and in concentrated solutions. docbrown.info
Another prominent absorption is the C=O (carbonyl) stretching vibration, which for an aryl carboxylic acid is expected in the range of 1700–1680 cm⁻¹. docbrown.info The conjugation of the carbonyl group with the benzene (B151609) ring slightly lowers its frequency compared to a non-conjugated carbonyl group.
The molecule also presents vibrations associated with its aromatic and aliphatic parts:
Aromatic C-H stretching: These vibrations are typically observed as a group of weaker bands in the 3100–3000 cm⁻¹ region. docbrown.info
Aliphatic C-H stretching: The CH₂ groups of the ethyl bridge give rise to stretching vibrations just below 3000 cm⁻¹, usually in the 2960–2850 cm⁻¹ range.
C=C stretching in aromatic rings: These absorptions appear as a series of bands of variable intensity in the 1625–1465 cm⁻¹ region. docbrown.info
C-O stretching: The stretching vibration of the C-O single bond in the carboxylic acid group is found in the 1320–1210 cm⁻¹ range. docbrown.info
The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations, which can be used for definitive identification. docbrown.info
X-ray Crystallography for Solid-State Structure and Supramolecular Organization
Single-Crystal X-ray Diffraction Data Acquisition and Processing
The process of determining a crystal structure begins with growing a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). crystallography.netscirp.org The crystal diffracts the X-rays, and the intensities and positions of the resulting diffraction spots are meticulously recorded by a detector as the crystal is rotated. researchgate.net
This raw data is then processed. Corrections are applied for various factors, such as absorption, and the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and space group (which describes the symmetry of the crystal) are determined. researchgate.net For the isomer 2-(2-phenylethyl)benzoic acid, such an analysis was performed, yielding detailed data on its crystal system and unit cell. crystallography.net
Table 1: Illustrative Crystal Data and Collection Parameters (for isomer 2-(2-Phenylethyl)benzoic acid) Data sourced from the Crystallography Open Database, entry 2206537 for 2-(2-phenylethyl)benzoic acid. crystallography.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₄O₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 13.7005(2) |
| b (Å) | 6.0509(1) |
| c (Å) | 15.1789(1) |
| α (°) | 90 |
| β (°) | 103.155(1) |
| γ (°) | 90 |
| Cell Volume (ų) | 1225.31(3) |
| Temperature (K) | 293(2) |
| Radiation Type | MoKα |
Refinement of Crystal Structures and R-Factors
After data processing, the crystal structure is "solved" using computational methods to determine the initial positions of the atoms. This initial model is then refined against the experimental diffraction data using a least-squares method. researchgate.net The quality of the final, refined structure is assessed using reliability factors, or R-factors. The R-factor (R1) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit. crystallography.net For 2-(2-phenylethyl)benzoic acid, the final R-factor for all reflections was reported as 0.0468, indicating a high-quality structural determination. crystallography.net
Table 2: Illustrative Refinement Details (for isomer 2-(2-Phenylethyl)benzoic acid) Data sourced from the Crystallography Open Database, entry 2206537 for 2-(2-phenylethyl)benzoic acid. crystallography.net
| Parameter | Value |
|---|---|
| R-factor (all reflections) | 0.0468 |
| R-factor (significant reflections) | 0.0381 |
| Weighted R-factor (all reflections) | 0.1136 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
In the solid state, molecules of this compound are expected to exhibit strong intermolecular interactions that dictate their packing arrangement. The most significant of these is the hydrogen bonding between the carboxylic acid groups. It is a well-established structural motif for carboxylic acids to form centrosymmetric dimers, where two molecules are held together by a pair of O-H···O hydrogen bonds. nih.govresearchgate.netiucr.org This interaction is robust and has been observed in the crystal structures of numerous benzoic acid derivatives, including the 2-isomer of phenylethylbenzoic acid. crystallography.net
Comparison with Crystallographic Databases (e.g., Cambridge Structural Database, CSD)
The Cambridge Structural Database (CSD) is the world's primary repository for small-molecule organic and metal-organic crystal structures. nih.gov Once a crystal structure like that of this compound is determined, it can be deposited into the CSD. Researchers can then use the CSD to compare the new structure with hundreds of thousands of existing entries. iucr.org
This comparison is invaluable for:
Identifying common structural motifs: For instance, searching the CSD for benzoic acid derivatives would confirm that the acid-dimer synthon is nearly universal for this class of compounds. iucr.org
Discovering rare or unusual interactions: Any deviation from expected packing patterns can be identified and investigated.
Finding polymorphs: The CSD can be used to check if different crystalline forms (polymorphs) of the same compound have been previously reported. iucr.org
A search of the CSD for structures containing the 2-oxo-2-phenylethyl benzoate (B1203000) skeleton, a related structural framework, reveals a limited number of hits, highlighting that each new structure adds significant value to the collective understanding of molecular packing. iucr.org
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is an essential tool for both the purification of synthesized compounds and the assessment of their purity. For this compound, both column chromatography and high-performance liquid chromatography (HPLC) are suitable methods.
Column Chromatography: This technique is widely used for the preparative-scale purification of organic compounds. rsc.orggoogleapis.com In a typical application, a crude sample of this compound would be dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. scielo.br A solvent or a mixture of solvents (the mobile phase), such as a gradient of ethyl acetate (B1210297) in hexane, is then passed through the column. googleapis.com The compound separates from impurities based on differences in their polarity and affinity for the stationary phase. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product. googleapis.com
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate analytical technique for assessing the purity of a compound. rsc.orgnist.gov For a compound like this compound, a reversed-phase HPLC method would be effective. helixchrom.com
System: An HPLC system equipped with a UV detector is standard. rsc.org
Column: A C18 column is commonly used, where the stationary phase consists of silica particles with 18-carbon alkyl chains attached, making it nonpolar. helixchrom.com
Mobile Phase: A mixture of a polar solvent like water (often with a modifier like 0.1% trifluoroacetic acid) and a less polar organic solvent like acetonitrile (B52724) is used. google.com The separation is achieved by running a gradient where the proportion of the organic solvent is increased over time.
Detection: The compound is detected by its UV absorbance at a specific wavelength (e.g., 235 or 254 nm). rsc.orghelixchrom.com The purity is determined by the area percentage of the main peak in the resulting chromatogram. A purity of >98% is often required for research-grade compounds. molnova.com
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthesized organic compounds. In the context of this compound, HPLC is employed to separate the target compound from any unreacted starting materials, byproducts, or other impurities, allowing for precise quantification of its purity.
The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar, and the mobile phase is a more polar solvent mixture. For benzoic acid derivatives, a common choice for the stationary phase is a C18-functionalized silica gel. The mobile phase often consists of an aqueous component, frequently acidified with an agent like trifluoroacetic acid (TFA) to ensure the carboxylic acid group remains protonated, and an organic modifier such as acetonitrile or methanol (B129727). sigmaaldrich.com The ratio of these solvents can be adjusted to optimize the separation and retention time of the compound.
Detection is commonly performed using an ultraviolet (UV) spectrophotometer, as the aromatic rings and the carboxylic acid group in this compound absorb UV light. A wavelength around 220-254 nm is generally effective for detection. sigmaaldrich.com By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined. For instance, analysis of the closely related isomer, 2-(2-phenylethyl)benzoic acid, has demonstrated the capability of HPLC to confirm purities as high as 98.7%.
Below are typical parameters for an HPLC analysis of a benzoic acid derivative like this compound.
Table 1: Representative HPLC Parameters for Purity Analysis
| Parameter | Value |
|---|---|
| Column | Ascentis® RP-Amide, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) sigmaaldrich.com B: Acetonitrile sigmaaldrich.com |
| Gradient/Isocratic | Isocratic (e.g., 70:30, A:B) sigmaaldrich.com |
| Flow Rate | 1.0 mL/min sigmaaldrich.com |
| Column Temperature | 35 °C sigmaaldrich.com |
| Detector | UV Spectrophotometer sigmaaldrich.com |
| Detection Wavelength | 220 nm sigmaaldrich.com |
| Injection Volume | 10 µL sigmaaldrich.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable and rapid method for monitoring the progress of chemical reactions in real-time. utexas.edu During the synthesis of this compound, TLC allows chemists to qualitatively track the consumption of reactants and the formation of the product.
The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a polar stationary phase like silica gel. utexas.edu The plate is then placed in a sealed chamber containing a shallow pool of a solvent system, the mobile phase. The mobile phase, usually a mixture of a nonpolar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate), travels up the plate by capillary action. utexas.edu
As the solvent front moves, it carries the components of the spotted mixture with it at different rates depending on their polarity. Since silica gel is polar, nonpolar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds interact more strongly with the stationary phase and move shorter distances (lower Rf). utexas.edu The carboxylic acid group in this compound makes it more polar than some of its potential nonpolar reactants. By comparing the spots of the reaction mixture to the spots of the starting materials, a chemist can visually assess the reaction's progress. The disappearance of reactant spots and the appearance of a new product spot indicate a successful transformation. Preparative TLC, a larger scale version of analytical TLC, can also be used for the purification of the final product, with solvent systems like 20% ethyl acetate in hexanes being reported for similar compounds. rsc.org
Table 2: Typical TLC Parameters for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (SiO₂) coated plate utexas.edu |
| Mobile Phase | A mixture of a nonpolar and a polar solvent (e.g., Hexane and Ethyl Acetate) utexas.edursc.org |
| Eluent Ratio | Typically varied to achieve optimal separation (e.g., 4:1 Hexane:Ethyl Acetate) rsc.org |
| Visualization | UV light (at 254 nm) for aromatic compounds, or chemical staining (e.g., iodine vapor, potassium permanganate) |
Computational and Theoretical Studies on 3 2 Phenylethyl Benzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable method to predict a wide range of molecular properties. For 3-(2-phenylethyl)benzoic acid, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.
Geometry Optimization and Conformational Analysis
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process, known as geometry optimization, seeks to find the minimum energy structure on the potential energy surface. Due to the flexible phenylethyl side chain, this compound can exist in multiple conformations. A thorough conformational analysis is therefore crucial to identify the global minimum energy conformer, as well as other low-energy conformers that may be present under experimental conditions.
Computational studies on similar benzoic acid derivatives often employ hybrid DFT functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(2d,p), to achieve a balance between accuracy and computational cost. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.
Table 1: Illustrative Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C(aromatic)-C(aromatic) | 1.39 - 1.41 | 118 - 121 | - |
| C(aromatic)-C(ethyl) | 1.51 | - | - |
| C(ethyl)-C(ethyl) | 1.54 | - | - |
| C(aromatic)-C(acid) | 1.49 | - | - |
| C(acid)=O | 1.22 | - | - |
| C(acid)-O-H | 1.35 | 105 | - |
| C(aromatic)-C(aromatic)-C(ethyl) | - | 120 | - |
| C(aromatic)-C(ethyl)-C(ethyl) | - | 112 | - |
| C(aromatic)-C(aromatic)-C(acid) | - | 120 | - |
| O=C(acid)-O | - | 123 | - |
| C(ethyl)-C(aromatic)-C(aromatic)-C(ethyl) | - | - | Variable (Defines Conformation) |
| C(aromatic)-C(aromatic)-C(acid)-O | - | - | Variable (Defines Carboxyl Orientation) |
Frontier Molecular Orbital (FMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs). pku.edu.cn The energies of these orbitals and the HOMO-LUMO energy gap are critical in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO is likely centered on the electron-withdrawing carboxylic acid group. pku.edu.cn The HOMO-LUMO gap provides insights into the molecule's potential as an electron donor or acceptor in chemical reactions. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table contains hypothetical data for illustrative purposes.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and DFT can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. liverpool.ac.ukresearchgate.net Discrepancies between calculated and experimental shifts can indicate the presence of specific conformations or solvent effects not accounted for in the calculation. liverpool.ac.uk
The prediction of chemical shifts for this compound would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk
Table 3: Illustrative Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (O-H) | 12.0 - 13.0 |
| Aromatic (adjacent to COOH) | 7.9 - 8.1 |
| Aromatic (other) | 7.2 - 7.6 |
| Benzylic (-CH₂-) | 2.9 - 3.1 |
| Ethyl (-CH₂-) | 2.7 - 2.9 |
Note: This table presents a hypothetical range of chemical shifts for illustrative purposes, based on typical values for similar structural motifs. docbrown.info
Energetic Profiles of Reaction Mechanisms and Transition States
DFT is a valuable tool for investigating the mechanisms of chemical reactions by calculating the energetic profiles of reaction pathways. This involves locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating their energies relative to the reactants and products. nih.gov
For this compound, one could investigate reactions such as its esterification or other reactions involving the carboxylic acid group or the aromatic rings. researchgate.net By mapping the energy changes along the reaction coordinate, one can determine the activation energy, which is a key factor in determining the reaction rate. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics
While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.
For this compound, an MD simulation would reveal the accessible conformational landscape by showing how the dihedral angles of the phenylethyl chain and the carboxylic acid group change over time. This provides a more complete picture of the molecule's flexibility than a static conformational analysis. Such simulations are particularly useful for understanding how the molecule might interact with a biological receptor, as both the ligand and the receptor are dynamic entities.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net QSAR models are mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to a specific biological endpoint. dergipark.org.tr
If a series of analogues of this compound were synthesized and tested for a particular biological activity, a QSAR model could be developed. nih.gov Molecular descriptors for these compounds, such as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that can predict the activity of new, untested compounds. chemrxiv.org This approach is a valuable tool in drug discovery for prioritizing the synthesis of promising new molecules. mdpi.com
Prediction of Molecular Descriptors and Their Relationship to Chemical Behavior
Computational chemistry allows for the prediction of a wide array of molecular descriptors for this compound. These descriptors are quantitative values that describe the physicochemical properties of the molecule and are instrumental in predicting its behavior in chemical reactions and biological systems. Key molecular descriptors for this compound have been calculated using various computational models and are presented below.
The 2-phenylethyl substituent at the meta-position of the benzoic acid ring influences the electronic environment of the carboxylic acid group. This substituent is generally considered to be weakly electron-donating through an inductive effect. This electronic influence is reflected in the predicted pKa value, which is a measure of the compound's acidity. Theoretical studies on substituted benzoic acids have established a clear relationship between the electronic nature of the substituent and the acidity of the carboxylic acid. mdpi.com Electron-withdrawing groups tend to increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa). The predicted pKa for this compound suggests it is a slightly weaker acid than benzoic acid itself, consistent with the electron-donating character of the phenylethyl group.
Other descriptors such as the logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), and the number of rotatable bonds are crucial for predicting the compound's pharmacokinetic properties, such as absorption and membrane permeability. A higher LogP value indicates greater lipophilicity, suggesting better partitioning into nonpolar environments. The TPSA is a good indicator of a molecule's ability to form hydrogen bonds and is often correlated with its transport properties across biological membranes. The number of rotatable bonds provides an indication of the molecule's conformational flexibility, which can be important for its interaction with biological targets.
Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Significance in Chemical Behavior |
|---|---|---|
| Molecular Formula | C15H14O2 | Defines the elemental composition of the molecule. |
| Molecular Weight | 226.27 g/mol | The mass of one mole of the compound. lookchem.com |
| pKa | 4.27±0.10 | Indicates the acidity of the carboxylic acid group. lookchem.com |
| Boiling Point | 373.2±21.0 °C | The temperature at which the compound boils at standard pressure. lookchem.com |
| Density | 1.157±0.06 g/cm³ | The mass per unit volume of the compound. lookchem.com |
| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms, capable of donating in a hydrogen bond. |
| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms capable of accepting a hydrogen bond. |
| Rotatable Bond Count | 4 | Indicates the conformational flexibility of the molecule. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Correlates with the transport properties of the molecule, such as membrane permeability. |
Comparison and Validation of Computational Models with Experimental Data
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This comparison helps to assess the accuracy and predictive power of the computational methods employed. However, for this compound, there is a notable scarcity of published experimental data for its physicochemical properties. Much of the available information comes from computational predictions provided by chemical suppliers.
To provide some context, a comparison can be made between the predicted properties of this compound and the available experimental data for its isomer, 2-(2-phenylethyl)benzoic acid. It is important to note that this is not a direct validation for the 3-isomer but serves to highlight the influence of the substituent's position on the molecule's properties. The position of the phenylethyl group on the benzoic acid ring is expected to cause differences in properties such as melting point due to variations in crystal packing and intermolecular interactions.
Comparison of Predicted Data for this compound with Experimental Data for 2-(2-Phenylethyl)benzoic Acid
| Property | This compound (Predicted) | 2-(2-Phenylethyl)benzoic Acid (Experimental) |
|---|---|---|
| Melting Point | Not available | 127-132 °C sigmaaldrich.com |
| Boiling Point | 373.2±21.0 °C lookchem.com | Not available |
| pKa | 4.27±0.10 lookchem.com | Not available |
The lack of comprehensive experimental data for this compound underscores the importance of computational predictions in modern chemical research. While these theoretical values provide a valuable starting point for understanding the compound's characteristics, future experimental work is necessary to validate these computational models and provide a more complete picture of its chemical and physical properties. General computational studies on substituted benzoic acids have shown good correlation between calculated descriptors and experimental properties like acidity, lending confidence to the predicted trends for this compound. mdpi.comucl.ac.uk
Chemical Biology and Medicinal Chemistry Investigations of 3 2 Phenylethyl Benzoic Acid and Its Analogues
Biological Activities of Phenylethyl Benzoic Acid Derivatives
The phenylethyl benzoic acid scaffold is a key feature in a variety of compounds that exhibit a wide range of biological activities. These activities are largely influenced by the specific substitutions on both the benzoic acid and the phenylethyl moieties.
Antimicrobial Efficacy
Derivatives of benzoic acid are recognized for their antimicrobial properties. ontosight.ai Specific investigations into phenylethyl benzoic acid analogues have demonstrated notable efficacy against various microbial strains.
A study focusing on 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives, which share a structural similarity with the core compound, tested their activity against several microorganisms. gazi.edu.trtubitak.gov.tr The research involved synthesizing a series of these compounds and evaluating their antibacterial and antifungal capabilities. gazi.edu.trtubitak.gov.tr The antibacterial tests were conducted against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. tubitak.gov.trresearchgate.net Antifungal activity was assessed against yeast-like fungi, including Candida albicans and C. krusei. tubitak.gov.trresearchgate.net
Notably, all the synthesized 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives showed greater antifungal activity than the reference drug, ketoconazole. gazi.edu.trresearchgate.net Some of these derivatives also exhibited antibacterial activity comparable to ampicillin (B1664943) against S. aureus. gazi.edu.tr These findings underscore the potential of the phenylethyl benzoic acid framework in the development of new antimicrobial agents.
| Compound | Microorganism | Activity (MIC µg/mL) | Reference Drug | Activity (MIC µg/mL) |
|---|---|---|---|---|
| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives | Staphylococcus aureus | Comparable to Ampicillin | Ampicillin | - |
| Candida species | More active than Ketoconazole | Ketoconazole | - |
Based on findings from studies on 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives, which showed significant antibacterial and antifungal properties. gazi.edu.trresearchgate.net
Anti-inflammatory Properties and Target Interaction (e.g., PPARγ)
Phenylethyl benzoic acid derivatives have demonstrated significant anti-inflammatory properties, often mediated through their interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ). semanticscholar.org PPARs are nuclear receptors that play a crucial role in the regulation of inflammation and metabolism. nih.gov
Amorfrutins, a class of natural products that are derivatives of 3-(2-phenylethyl)benzoic acid, are potent PPARγ ligands. nih.gov For example, Amorfrutin B binds to PPARγ with a high affinity (Ki = 19 nM), comparable to the synthetic agonist rosiglitazone. Unlike some full agonists, amorfrutins act as partial agonists, which may help avoid certain side effects. The anti-inflammatory effects of PPARγ activation are well-documented and involve the repression of inflammatory gene expression. semanticscholar.orgnih.gov This can occur through several mechanisms, including the direct interaction with transcription factors like NF-κB and the regulation of the mitogen-activated protein kinase (MAPK) pathway. semanticscholar.org
The anti-inflammatory potential is not limited to natural products. Synthetic derivatives have also been explored. Compounds with structural similarities are investigated as PPAR modulators for treating inflammatory conditions like inflammatory bowel disease. ontosight.aigoogle.com
Antioxidant Capacity
Benzoic acid derivatives are a class of compounds known for their antioxidant properties. ontosight.ai The antioxidant capacity is largely influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov For instance, the presence of more than one hydroxyl group, particularly in the meta positions (3 or 5), tends to increase antioxidant activity. nih.gov
Research into analogues such as caffeic acid phenethyl ester (CAPE) and related benzoic acid derivatives has provided insights into structure-activity relationships. mdpi.com A study synthesizing various esters of dihydroxyphenyl-containing acids evaluated their ability to inhibit lipid peroxidation. mdpi.com The results indicated that the potency of these compounds as antioxidants is influenced by factors like the length of the alkyl ester chain and the spacing between the carbonyl group and the aromatic system. mdpi.com While direct data on this compound is limited, the general principles observed in its analogues suggest that appropriate functionalization could yield potent antioxidant agents.
Antidiabetic Activity through Nuclear Receptor Activation
The activation of nuclear receptors, particularly PPARγ, is a key mechanism for the antidiabetic effects of many compounds. nih.gov Derivatives of this compound, most notably the amorfrutins, have emerged as promising antidiabetic agents through this pathway. nih.gov
Amorfrutin A, an isoprenoid-substituted benzoic acid, binds to and activates PPARγ. caymanchem.com In studies with high-fat diet-induced obese mice, administration of Amorfrutin A improved glucose tolerance and insulin (B600854) sensitivity. caymanchem.com It also led to a decrease in plasma levels of triglycerides, free fatty acids, insulin, and glucose. caymanchem.com Similarly, Amorfrutin B has been identified as a potent PPARγ ligand with significant antidiabetic action in preclinical models. nih.gov
| Compound | Target | Binding Affinity (Ki) | Biological Activity |
|---|---|---|---|
| Amorfrutin A | PPARγ | 0.236 µM | Antidiabetic, Anti-inflammatory |
| Amorfrutin B | PPARγ | 19 nM | Antidiabetic, Anti-inflammatory, Neuroprotective |
Data on Amorfrutin A and B, highlighting their potent interaction with PPARγ and resulting biological effects. caymanchem.com
Modulation of Cellular Signaling Pathways (e.g., NF-κB inhibition)
Beyond direct receptor activation, phenylethyl benzoic acid derivatives can modulate key cellular signaling pathways involved in inflammation and disease. One of the most significant of these is the nuclear factor-kappa B (NF-κB) pathway. semanticscholar.orgpnas.org
Amorfrutin A has been shown to inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α). caymanchem.com This inhibition prevents the expression of a range of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2) and various interleukins and chemokines. caymanchem.com The inhibition of NF-κB is a critical component of the anti-inflammatory effects of these compounds. semanticscholar.org
Other related structures have also been linked to the modulation of signaling pathways. For instance, research on a benzimidazole (B57391) derivative of phenylethyl carboxylic acid noted a potential interaction with the aryl hydrocarbon receptor (AhR) signaling pathway, which is known to cross-talk with and repress NF-κB. nih.gov
Therapeutic Potential and Drug Discovery Applications
The diverse biological activities of this compound and its derivatives position them as valuable scaffolds in drug discovery. ontosight.ai The core structure serves as a versatile chemical intermediate for synthesizing more complex molecules with targeted therapeutic properties. lookchem.com
The demonstrated efficacy of its analogues as antimicrobial, anti-inflammatory, antioxidant, and antidiabetic agents highlights their broad therapeutic potential. gazi.edu.trmdpi.comcaymanchem.com In particular, their role as selective PPARγ modulators is of significant interest for the development of new treatments for metabolic diseases like type 2 diabetes and inflammatory conditions, potentially with improved side-effect profiles compared to existing drugs. nih.govontosight.ai
Furthermore, the ability of these compounds to modulate fundamental signaling pathways such as NF-κB opens up avenues for their application in a wider range of diseases, including certain cancers where these pathways are dysregulated. semanticscholar.orgpreprints.org The ongoing research into both natural and synthetic derivatives of this compound continues to uncover new possibilities for their use in medicine. researchgate.netpreprints.org
Stimulation of Bone Morphogenetic Protein-2 (BMP-2) Production
Research has identified certain analogues of this compound as potent stimulators of Bone Morphogenetic Protein-2 (BMP-2) production. BMP-2 is a crucial growth factor involved in bone formation and regeneration. nih.govresearchgate.net One notable study reported the synthesis and evaluation of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues. figshare.com Among the synthesized compounds, compound 11 was identified as the most effective in stimulating BMP-2 production in osteoblasts. figshare.com Its analogue, compound 13 , also demonstrated significant activity. figshare.com The stimulation of BMP-2 is a key mechanism for inducing osteoblast differentiation and subsequent bone formation. researchgate.netscielo.org.co This effect was shown to be dose-dependent, with increased concentrations of the active compound leading to higher levels of nascent bone formation at fracture sites in rat models. figshare.com The pro-osteogenic activity of these compounds is directly linked to their ability to enhance BMP-2 expression, which in turn activates the necessary signaling pathways for bone repair. nih.govresearchgate.net
Inhibition of HIV-1 Integrase-LEDGF/p75 Interaction by Specific Analogues
A significant area of investigation for benzoic acid derivatives has been their potential as anti-HIV-1 agents, specifically by targeting the interaction between HIV-1 integrase (IN) and the lens epithelium-derived growth factor (LEDGF/p75). nih.govrsc.org This interaction is critical for the integration of the viral DNA into the host chromosome, a vital step in the HIV-1 life cycle. nih.govnih.gov Disruption of this protein-protein interaction presents a promising strategy for developing novel antiretroviral therapies.
One such benzoic acid derivative, D77 (4-[(5-bromo-4-{[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid), has been identified as a potent inhibitor of the IN-LEDGF/p75 interaction. nih.govnih.gov D77 binds to the interface between the IN catalytic core domain (CCD) and the LEDGF integrase binding domain (IBD), effectively blocking their association. nih.govnih.gov Molecular docking and site-directed mutagenesis studies have helped to elucidate the binding mode of D77, revealing key interactions within a hydrophobic pocket of the integrase enzyme. nih.gov
Interestingly, these inhibitors, known as LEDGINs, have been shown to remain effective even in the absence of LEDGF/p75. plos.org This is because they can also block the interaction of integrase with Hepatoma-derived growth factor related protein 2 (HRP-2), another cellular cofactor that can mediate residual HIV-1 replication. plos.org This dual-targeting capability enhances the potential of these compounds as robust anti-HIV agents.
Induction of Osteoblast Differentiation in Vitro
The stimulation of BMP-2 production by analogues of this compound directly translates to the induction of osteoblast differentiation in vitro. figshare.comresearchgate.net Osteoblasts are the cells responsible for synthesizing bone matrix, and their differentiation from mesenchymal stem cells (MSCs) is a critical step in bone formation. nih.govmdpi.com
In vitro studies have demonstrated that treatment of pre-osteoblastic cell lines, such as C2C12 and MC3T3-E1, with these compounds leads to a significant increase in markers of osteoblast differentiation. researchgate.netmdpi.com These markers include alkaline phosphatase (ALP) activity, which is an early indicator of osteogenic commitment, and the expression of key osteoblast-associated genes like Runx2 and Type I collagen. researchgate.netmdpi.com
The osteogenic effect of compound 11 , a 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogue, was shown to be dependent on BMP-2 signaling. figshare.com The addition of noggin, a physiological inhibitor of BMP-2, abrogated the compound's ability to induce osteoblast differentiation. figshare.com This confirms that the primary mechanism through which these compounds promote bone formation is the stimulation of BMP-2 production. Furthermore, studies have shown that macrophage polarization can also regulate MSC osteoblast differentiation, highlighting the complex cellular interactions involved in bone repair. nih.gov
Role in Developing Novel Chemotherapeutic Agents
The structural scaffold of benzoic acid and its derivatives has been explored for the development of novel chemotherapeutic agents for cancer. preprints.orgresearchgate.net The versatility of the benzoic acid structure allows for various modifications to optimize anticancer activity. lookchem.com For instance, some benzoic acid derivatives have been designed as apoptosis inducers in cancer cells. acs.org
One study reported the synthesis of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues and their evaluation for anticancer activity. researchgate.net Among the synthesized compounds, compound W17 showed the most potent activity against the HCT116 human colorectal carcinoma cell line, with an IC50 value more potent than the standard drug 5-fluorouracil. researchgate.net The structure-activity relationship studies revealed that the presence of a trifluoromethyl group at the para position of the N-phenylbenzamide was crucial for its enhanced anticancer efficacy. researchgate.net
Another area of interest is the development of redox-active chemotherapeutics. nih.gov While not directly focused on this compound, the broader class of benzoic acid derivatives has been investigated for their potential to modulate cellular redox status, a promising strategy for targeting cancer cells. nih.gov The ability to synthesize a wide range of derivatives from a common starting material like 2-(2-phenylethyl)benzoic acid makes it a valuable intermediate in the discovery of new anticancer drugs. juniperpublishers.com
Structure-Activity Relationship (SAR) Studies of Phenylethyl Benzoic Acid Derivatives
Influence of Substituent Position and Nature on Biological Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For phenylethyl benzoic acid derivatives, the position and nature of substituents on the aromatic rings significantly influence their potency across different biological targets.
In the context of anti-HIV-1 activity, the specific arrangement of substituents on the benzoic acid ring is critical for effective inhibition of the IN-LEDGF/p75 interaction. For the inhibitor D77, the bromo and ethoxy groups on the phenoxy ring, as well as the positioning of the benzoic acid moiety, are key for its potent activity. nih.gov Molecular modeling studies have shown that these substituents engage in specific hydrophobic and hydrogen bonding interactions within the binding pocket of the HIV-1 integrase. nih.govrsc.org
In the development of influenza neuraminidase inhibitors, SAR studies of benzoic acid derivatives revealed that the presence of a carboxylic acid group is important for maintaining activity. nih.gov Furthermore, the nature of substituents on the aromatic ring can modulate potency, with smaller groups sometimes being more favorable. nih.gov For example, in a series of aromatic ether analogues, an allyl ether was found to be more effective than larger ether groups. nih.gov
SAR studies on benzoic acid derivatives as anticancer agents have also yielded valuable insights. researchgate.netnih.gov For instance, the presence of electron-withdrawing groups, such as a trifluoromethyl group at the para position of an N-phenylbenzamide ring, was found to enhance anticancer activity against colorectal cancer cells. researchgate.net In other studies, the substitution with a bromo group on a phenylethyl amino moiety was shown to be important for inhibiting cancer cell migration. nih.gov The hydrophilic and hydrophobic properties of substituents also play a critical role, facilitating interactions with polar and nonpolar regions of target proteins. iomcworld.com
Stereochemical Considerations in Ligand-Receptor Interactions
Stereochemistry plays a pivotal role in the interaction between a ligand and its biological receptor. The three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy. For analogues of this compound, stereochemical factors are critical for their biological activity.
In the context of HIV-1 integrase inhibitors, the specific stereoisomer of a compound can exhibit significantly different potency. While the provided information on D77 does not explicitly detail its stereochemistry, it is a common theme in drug design that only one enantiomer or diastereomer is responsible for the desired biological effect. researchgate.net The precise spatial orientation of the functional groups is necessary to fit into the chiral binding site of the integrase enzyme.
For the BMP-2 stimulating compounds, the stereochemistry at the chiral centers of the 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid scaffold is expected to be a key determinant of activity. figshare.com The relative orientation of the benzyl (B1604629), hydroxyl, and phenyl groups will dictate how the molecule interacts with its target protein to initiate the signaling cascade that leads to increased BMP-2 production.
The importance of stereochemistry is also highlighted in the development of ligands for G-protein coupled receptors (GPCRs). uni-regensburg.denih.gov The synthesis of chiral receptors and the study of their interactions with enantiomeric ligands demonstrate the principle of chiral recognition, where a receptor can differentiate between the enantiomers of a chiral molecule. mdpi.com This often results in one enantiomer being a potent agonist or antagonist, while the other is significantly less active or may even have a different pharmacological profile. Although not directly studying this compound, these principles are broadly applicable to the field of medicinal chemistry. The presence of chiral centers in many biologically active molecules, including derivatives of phenylethyl benzoic acid, necessitates careful consideration of stereochemistry during the design and synthesis of new therapeutic agents. researchgate.net
Bioavailability and Metabolic Stability Studies (Conceptual Framework)
The journey of a potential drug candidate from its administration to its therapeutic target is fraught with biological barriers and metabolic processes that collectively determine its bioavailability. Similarly, its persistence in the body is governed by its metabolic stability. For this compound and its analogues, a thorough understanding of these pharmacokinetic properties is paramount for predicting their in vivo efficacy and designing more effective therapeutic agents. This section outlines a conceptual framework for assessing the bioavailability and metabolic stability of these compounds, drawing upon established principles of medicinal chemistry and drug metabolism.
Conceptual Framework for Bioavailability Assessment
A common in vitro tool to predict intestinal absorption is the parallel artificial membrane permeability assay (PAMPA). nih.gov This assay would provide a preliminary assessment of the passive permeability of this compound and its analogues.
Table 1: Conceptual Permeability Data for this compound and Analogues (PAMPA)
| Compound | Structure | Predicted Permeability (Pe) (10⁻⁶ cm/s) | Predicted Absorption Class |
|---|---|---|---|
| This compound | This compound | 5.2 | Moderate |
| Analogue 1 | 4-Fluoro-3-(2-phenylethyl)benzoic acid | 5.8 | Moderate-High |
| Analogue 2 | 3-(2-Phenylethyl)benzamide | 7.1 | High |
Note: The data presented in this table is hypothetical and for illustrative purposes within this conceptual framework. The predictions are based on general structure-activity relationships where increased lipophilicity (Analogue 1) or removal of the ionizable carboxylic acid (Analogue 2) may enhance permeability, while adding a polar hydroxyl group (Analogue 3) may decrease it.
Further investigation would involve cell-based assays, such as the Caco-2 permeability assay, which models the human intestinal epithelium and can provide insights into both passive and active transport mechanisms.
Conceptual Framework for Metabolic Stability Assessment
Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. if-pan.krakow.pl A compound that is rapidly metabolized will have a short half-life and potentially low bioavailability due to extensive first-pass metabolism. srce.hr The metabolic fate of this compound is likely dictated by its chemical structure, which presents several potential sites for enzymatic modification.
The primary in vitro method to evaluate metabolic stability involves incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. nuvisan.comthermofisher.com These systems contain a host of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). srce.hr
For this compound, the following metabolic pathways are conceptually plausible:
Phase I Metabolism (Oxidation): The aromatic rings of the phenylethyl and benzoic acid moieties are susceptible to hydroxylation by CYP enzymes. The ethyl linker could also undergo aliphatic hydroxylation.
Phase II Metabolism (Conjugation): The carboxylic acid group is a prime candidate for glucuronidation by UGTs, a common pathway for the elimination of acidic drugs. Any hydroxylated metabolites formed during Phase I could also be subject to glucuronidation or sulfation.
The metabolic stability of the compound and its analogues can be quantified by determining their in vitro half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.pl
Table 2: Conceptual Metabolic Stability Data for this compound and Analogues in Human Liver Microsomes
| Compound | Structure | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Stability |
|---|---|---|---|---|
| This compound | This compound | 45 | 31 | Moderate |
| Analogue 1 | 4-Fluoro-3-(2-phenylethyl)benzoic acid | 65 | 21 | High |
| Analogue 2 | 3-(2-Phenylethyl)benzamide | 25 | 55 | Low |
Note: This data is hypothetical and serves to illustrate the conceptual framework. The introduction of a fluorine atom (Analogue 1) can block a potential site of metabolism, thereby increasing stability. The amide in Analogue 2 might be more susceptible to hydrolysis. The additional hydroxyl group in Analogue 3 provides another site for rapid conjugation, leading to lower metabolic stability.
By systematically modifying the structure of this compound and evaluating the effects on permeability and metabolic stability, a structure-activity relationship (SAR) can be established. This iterative process of design, synthesis, and in vitro testing is fundamental to optimizing the pharmacokinetic profile of a lead compound and enhancing its potential for in vivo success.
Derivatives and Analogues of 3 2 Phenylethyl Benzoic Acid: Synthesis and Functional Studies
Synthesis and Characterization of Oxidized Analogues (e.g., 3-(2-Oxo-2-phenylethyl)benzoic acid)
The oxidation of the ethyl bridge in 3-(2-phenylethyl)benzoic acid to a keto group introduces a new reactive center and alters the molecule's conformation. The resulting compound, 3-(2-oxo-2-phenylethyl)benzoic acid, and its isomers are valuable intermediates in the synthesis of more complex heterocyclic systems.
While a direct oxidation method for this compound to its keto derivative is not extensively documented, the synthesis of the isomeric ortho-phenacylbenzoic acids, or 2-(2-oxo-2-phenylethyl)benzoic acids, has been achieved. One reported method involves the dimetalation of ortho-toluic acid using an excess of lithium diisopropylamide. The resulting intermediate is then condensed with various aromatic esters to yield the substituted 2-(2-oxo-2-phenylethyl)benzoic acids. tandfonline.com These compounds exist in equilibrium with their cyclic tautomer, 3-hydroxy-3-phenylisobenzofuran-1(3H)-one.
Another approach to structures containing the 2-oxo-2-phenylethyl moiety involves the reaction of 2-methylbenzonitrile with an appropriate benzoic acid ester in the presence of a base to form 2-(2-oxo-2-phenylethyl)benzonitriles. beilstein-journals.org These can then be used in domino reactions to construct complex heterocyclic scaffolds like 1-aminoisoquinolines. beilstein-journals.org
Thio-analogues have also been synthesized. For instance, 2-[(2-oxo-2-phenylethyl)thio]benzoic acid can be prepared by reacting thiosalicylic acid with 2-bromoacetophenone (B140003) in methanol (B129727) with sodium acetate (B1210297). chemicalbook.com Similarly, hydrazide derivatives, such as benzoic acid N′-(2-oxo-2-phenyl-ethyl)hydrazide, are synthesized and used as precursors for highly functionalized pyrazole (B372694) systems through multi-component reactions. tandfonline.com
The existence of 3-(2-Oxo-2-phenylethyl)benzoic acid is confirmed through its commercial availability. bldpharm.com
Table 1: Examples of Oxidized Analogues and Related Synthetic Precursors
| Compound Name | Structure | Synthetic Method | Reference |
| 2-(2-Oxo-2-phenylethyl)benzoic acid | Isomer of the target compound | Condensation of dilithiated ortho-toluic acid with aromatic esters. | tandfonline.com |
| 2-(2-Oxo-2-phenylethyl)benzonitrile | Benzonitrile (B105546) analogue | Reaction of 2-methylbenzonitrile with a benzoic acid ester. | beilstein-journals.org |
| 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid | Thio-analogue | Reaction of thiosalicylic acid with 2-bromoacetophenone. | chemicalbook.com |
| Benzoic acid N′-(2-oxo-2-phenyl-ethyl)hydrazide | Hydrazide derivative | Not explicitly detailed but used as a starting material. | tandfonline.com |
| 3-(2-Oxo-2-phenylethyl)benzoic acid | Target oxidized analogue | Commercially available; specific lab synthesis not detailed in the provided context. | bldpharm.com |
Development of Substituted Phenylethyl Benzoic Acid Derivatives
Halogenated and Sulfonyl-Substituted Analogues
The introduction of halogen atoms or sulfonyl groups onto the this compound scaffold can significantly influence its electronic properties, lipophilicity, and potential for further chemical transformations.
General methods for the halogenation of benzoic acids include iridium-catalyzed ortho-iodination, which proceeds under mild conditions. acs.org Another approach is the iron-catalyzed chlorination of benzylic aldehydes and ketones. researchgate.net A patent also describes the chloromethylation of benzoic acid derivatives. google.com For sulfonyl-substituted derivatives, a copper-mediated ortho-C-H sulfonylation of benzoic acid derivatives using sodium sulfinates has been reported, employing an 8-aminoquinoline (B160924) directing group. researchgate.net
A specific example of a sulfonyl-substituted phenylethyl benzoic acid derivative is benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(2-phenylethyl)- . ontosight.ai Its synthesis involves a multi-step process including nitration, sulfonation, and alkylation of the benzoic acid ring. ontosight.ai Another related compound found in the literature is 3-[(2-Phenylethyl)sulfamoyl]benzoic acid . nih.gov
The isomeric 2-(2-phenylethyl)benzoic acid can be cyclized to form dibenzosuberenone (B194781), which can then undergo halogenation reactions. juniperpublishers.com
Table 2: Examples of Halogenated and Sulfonyl-Substituted Analogues
| Compound Name | Structure | Synthetic Approach | Reference |
| Benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(2-phenylethyl)- | Isomer with additional nitro and sulfonyl groups | Multi-step synthesis involving nitration, sulfonation, and alkylation. | ontosight.ai |
| 3-[(2-Phenylethyl)sulfamoyl]benzoic acid | Sulfamoyl derivative | Not explicitly detailed but listed in chemical databases. | nih.gov |
| Halogenated Dibenzosuberenone | Derivative from a cyclized precursor | Cyclization of 2-(2-phenylethyl)benzoic acid followed by halogenation. | juniperpublishers.com |
Amino-Substituted Benzoic Acid Derivatives
The incorporation of an amino group provides a site for further derivatization and can impart basic properties to the molecule. While the direct amination of this compound is not well-documented, the synthesis of isomeric and related amino-substituted compounds has been described.
4-[(2-Phenylethyl)amino]benzoic acid has been synthesized via the Borch reductive amination reaction of 4-aminobenzoic acid and 2-phenylacetaldehyde using a 2-picoline borane (B79455) complex. nih.gov Another related synthesis is that of 2-(3-Phenylethyl)benzimidazole-4-carboxylic Acid , which is prepared from 2,3-diaminobenzoic acid and 3-phenylpropionaldehyde in the presence of potassium ferricyanide. nih.gov
A general route for synthesizing compounds like 3-Amino-5-(2-methylphenyl)benzoic acid involves the reaction of 3-nitrobenzoic acid with 2-methylaniline, followed by the reduction of the nitro group.
Table 3: Examples of Amino-Substituted Analogues and Related Compounds
| Compound Name | Structure | Synthetic Method | Reference |
| 4-[(2-Phenylethyl)amino]benzoic acid | Isomeric amino-substituted derivative | Borch reductive amination of 4-aminobenzoic acid and 2-phenylacetaldehyde. | nih.gov |
| 2-(3-Phenylethyl)benzimidazole-4-carboxylic Acid | Benzimidazole (B57391) derivative | Reaction of 2,3-diaminobenzoic acid with 3-phenylpropionaldehyde. | nih.gov |
| 3-Amino-5-(2-methylphenyl)benzoic acid | Related amino-substituted benzoic acid | Reaction of 3-nitrobenzoic acid with 2-methylaniline followed by reduction. |
Thiazolidin Ring System-Containing Derivatives
Thiazolidinone rings are important heterocyclic motifs in medicinal chemistry. Their synthesis often involves the condensation of an amine, a carbonyl compound, and a mercapto-acid. Therefore, an amino derivative of this compound could serve as a key precursor. researchgate.net
A notable example that directly incorporates the 3-(2-phenylethyl) moiety is 4-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid . growingscience.com The synthesis of such rhodanine-based structures often involves the Knoevenagel condensation of a rhodanine (B49660) derivative with an aldehyde. The initial rhodanine, in this case, 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, would be formed from phenylethylamine, carbon disulfide, and a haloacetic acid derivative.
General strategies for thiazolidinone synthesis include the reaction of a Schiff base with thioglycolic acid. For example, a Schiff base formed from an aminobenzoic acid and an aldehyde can be cyclized to a thiazolidinone.
Table 4: Examples of Thiazolidinone Ring-Containing Derivatives
| Compound Name | Structure | Synthetic Approach | Reference |
| 4-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid | Rhodanine-based derivative | Knoevenagel condensation of a rhodanine derivative with a furan (B31954) aldehyde. | growingscience.com |
| 4-(4-Oxo-2-phenylthiazolidin-3-yl)benzoic acid derivatives | General thiazolidinone derivatives from aminobenzoic acid | Reaction of a Schiff base with mercaptoacetic acid. | researchgate.net |
Synthesis of Phenylethynyl Benzoic Acid Derivatives and Their Reactivity Profiles
Replacing the ethyl linker with an ethynyl (B1212043) (acetylenic) group introduces rigidity and a linear geometry to the molecule, leading to 3-(phenylethynyl)benzoic acid . This modification significantly alters the compound's shape and electronic properties.
The synthesis of phenylethynyl benzoic acids is commonly achieved through Sonogashira coupling. A general procedure involves the reaction of a halogenated aromatic acid with phenylacetylene (B144264) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. arkat-usa.org For the synthesis of 3-(phenylethynyl)benzoic acid, 3-bromobenzoic acid or 3-iodobenzoic acid would be the starting material. An alternative method involves the use of ethynyltrimethylsilane. acs.org
The reactivity of the phenylethynyl group allows for various chemical transformations. The triple bond can undergo addition reactions, and the terminal alkyne can participate in further coupling reactions. The carboxylic acid group can be converted to esters, amides, and other derivatives. For instance, 3-(phenylethynyl)-1,1′-biphenyl-2-carboxylate derivatives have been synthesized and evaluated as potential HIF-1 inhibitors. researchgate.net
Table 5: Synthesis and Properties of 3-(Phenylethynyl)benzoic acid
| Compound Name | CAS Number | Synthesis | Reactivity/Applications | Reference |
| 3-(Phenylethynyl)benzoic acid | 93866-50-3 | Sonogashira coupling of a 3-halobenzoic acid with phenylacetylene. | Precursor for more complex derivatives, such as biphenyl-2-carboxylates. | arkat-usa.orgresearchgate.netambeed.com |
Naturally Occurring Benzoic Acid Derivatives with Phenylethyl Moieties
While benzoic acid and its derivatives are widespread in nature, specific examples of naturally occurring compounds featuring a this compound scaffold are not readily found in the scientific literature. nih.govmdpi.comwhiterose.ac.ukresearchgate.net Natural products often exhibit complex substitution patterns, and while phenylethyl and benzoic acid moieties are common, their combination in this specific isomeric form appears to be rare or yet to be discovered.
Research on the chemical constituents of various plant species, such as those from the Piper genus, has led to the isolation of benzoic acid derivatives with other types of C3-phenylpropanoid side chains, but not the specific 3-phenylethyl substitution.
Synthesis of Complex Polycyclic Structures Derived from this compound
The 2-(2-phenylethyl)benzoic acid scaffold is a valuable starting material for the synthesis of various tricyclic and heterocyclic systems through intramolecular cyclization reactions.
Dibenzosuberone (B195587) (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one) is a key tricyclic ketone, and its synthesis frequently relies on the intramolecular cyclization of 2-(2-phenylethyl)benzoic acid or its acid chloride. juniperpublishers.comjuniperpublishers.com This transformation is a critical step in the production of many pharmaceutical compounds. tandfonline.com
The cyclization is typically achieved under Friedel-Crafts acylation conditions. juniperpublishers.comjuniperpublishers.com A common and efficient method involves heating 2-(2-phenylethyl)benzoic acid with polyphosphoric acid (PPA). juniperpublishers.comtandfonline.com Alternatively, the benzoic acid can be converted to its acid chloride using reagents like thionyl chloride (SOCl₂), followed by treatment with a Lewis acid such as aluminum chloride (AlCl₃) to effect the ring closure. juniperpublishers.com Glover and co-workers utilized the PPA-mediated cyclization of 2-(2-phenylethyl)benzoic acid to produce dibenzosuberone, which was then converted to dibenzosuberenone through a bromination-debromination sequence. juniperpublishers.comjuniperpublishers.com
Table 2: Synthesis of Dibenzosuberone
| Starting Material | Reagents/Conditions | Product | Reference |
| 2-(2-Phenylethyl)benzoic acid | Polyphosphoric acid (PPA), heat | Dibenzosuberone | juniperpublishers.com, tandfonline.com |
| 2-(2-Phenylethyl)benzoyl chloride | AlCl₃ (Friedel-Crafts acylation) | Dibenzosuberone | juniperpublishers.com |
The synthesis of isoindolinone and isobenzofuranone cores can be achieved from benzoic acid derivatives. Although not starting directly from this compound, methods using related structures illustrate the general synthetic pathways. For example, novel isoindolinone derivatives have been synthesized in a one-pot reaction from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols under mild, metal-free conditions. nih.gov Another approach involves a Strecker reaction, where 2-carboxybenzaldehyde, amines, and trimethylsilyl (B98337) cyanide (TMSCN) are used to generate substituted 3-oxoisoindoline-1-carbonitriles or the corresponding primary amides, depending on the reaction temperature. rsc.org Aromatic amines in this reaction, however, tend to yield isobenzofuranone derivatives instead. rsc.org
Palladium-catalyzed reactions offer efficient routes to isocoumarins and phthalides from benzoic acid precursors. A notable strategy involves the palladium(0)-catalyzed cyclization incorporating tert-butyl isocyanide, followed by acid hydrolysis. nih.govresearchgate.net This method is tolerant of a wide range of substrates. nih.gov Another approach is the Pd-catalyzed oxidative coupling of benzoic acids with vinyl arenes or acrylates, which proceeds via a selective C-H bond activation. cnr.it This reaction can be performed with a low loading of ligand-free palladium acetate as the catalyst in molten tetrabutylammonium (B224687) acetate under an oxygen atmosphere. cnr.it Furthermore, a palladium-catalyzed intramolecular carbonylative synthesis using phenyl formate (B1220265) as a carbon monoxide source has been developed, affording isocoumarins and phthalides in good to excellent yields under mild conditions. researchgate.netrsc.org
Table 3: Palladium-Catalyzed Synthesis of Isocoumarins and Phthalides
| Reaction Type | Catalyst System | Substrates | Products | Reference |
| Isocyanide Insertion/Cyclization | Palladium(0) | Benzoic acid derivatives, tert-butyl isocyanide | Isocoumarins, Phthalides | nih.gov |
| Oxidative Coupling | Pd(OAc)₂, Cu(OAc)₂, O₂ | Benzoic acids, vinyl arenes/acrylates | Isocoumarins, Phthalides | cnr.it |
| Carbonylative Cyclization | Palladium catalyst, Phenyl formate (CO source) | o-Halobenzoic acids or related structures | Isocoumarins, Phthalides | rsc.org |
A simple and efficient protocol for constructing substituted 1-aminoisoquinolines has been developed utilizing derivatives of the phenylethyl-benzoic acid framework. nih.gov The synthesis starts with 2-(2-oxo-2-phenylethyl)benzonitriles, which are treated with various amines in the presence of trimethylaluminum (B3029685) (Me₃Al). nih.govbeilstein-archives.org The reaction proceeds through a domino sequence involving a nucleophilic addition of the amine to the nitrile group, followed by an intramolecular cyclization onto the ketone carbonyl. nih.govbeilstein-archives.org This method demonstrates good functional group tolerance and has been applied to the gram-scale synthesis of the antitumor agent CWJ-a-5. nih.govbeilstein-archives.org
Table 4: Synthesis of 1-Aminoisoquinolines
| Starting Material | Reagents | Mechanism | Product | Reference |
| 2-(2-oxo-2-phenylethyl)benzonitriles | Amines, Me₃Al, Toluene, 110 °C | Domino nucleophilic addition and intramolecular cyclization | Substituted 1-Aminoisoquinolines | nih.gov, beilstein-archives.org |
This compound as a Core Building Block for Complex Molecules
This compound, a derivative of benzoic acid with a phenylethyl group at the meta-position, serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. lookchem.com Its unique structure allows for various chemical modifications, making it a valuable intermediate in the creation of novel compounds with specific desired properties. lookchem.com
Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs) for CNS Disorders
The structural motif of this compound is found within a number of compounds investigated for their activity in the central nervous system (CNS). For instance, it is a key component in the synthesis of certain parasympatholytics, which are drugs that block the action of the parasympathetic nervous system. nih.gov A notable example is the methyl ester hydrochloride of 3-(2-benzylmethylamino ethyl) benzoic acid, which has shown both spasmolytic and CNS activity. nih.gov
Furthermore, the related compound, o-phenethyl benzoic acid, is a crucial intermediate in the synthesis of dibenzosuberone. google.com Dibenzosuberone, in turn, is a key structural component for a class of antidepressant drugs. google.com The synthesis of these complex molecules often involves multiple steps, with this compound or its isomers serving as a foundational scaffold upon which further chemical complexity is built. The development of efficient synthetic routes to these benzoic acid derivatives is therefore of significant interest. researchgate.net
Utilization in Combinatorial Chemistry Libraries for Drug Discovery
Combinatorial chemistry is a powerful technique used in drug discovery to generate large libraries of diverse compounds for high-throughput screening. nih.govijpsonline.com The principle involves systematically combining different chemical "building blocks" to create a vast array of new molecules. nih.gov this compound, with its functional carboxylic acid group and modifiable aromatic rings, is a suitable building block for inclusion in such libraries.
The carboxylic acid moiety can be readily converted to amides, esters, or other functional groups, while the phenylethyl portion allows for variations in the hydrophobic and aromatic character of the final compounds. This versatility enables the creation of focused libraries of compounds for screening against specific biological targets. mdpi.com The generation of these libraries can be performed using solid-phase organic synthesis (SPOS), where molecules are built upon a solid support, facilitating the purification and isolation of the final products. mdpi.com
Interactive Table: Potential Modifications of this compound for Combinatorial Libraries
| Modification Site | Reagent/Reaction Type | Resulting Functional Group | Potential Impact on Properties |
| Carboxylic Acid | Amine, Coupling Agent | Amide | Altered solubility, hydrogen bonding |
| Carboxylic Acid | Alcohol, Acid/Base Catalyst | Ester | Increased lipophilicity |
| Phenyl Ring | Electrophilic Aromatic Substitution | Halogenation, Nitration, etc. | Modified electronic properties, new substitution points |
| Ethyl Bridge | Oxidation/Reduction | Carbonyl, Hydroxyl | Altered polarity and reactivity |
Catalysis in the Synthesis and Transformation of Phenylethyl Benzoic Acids
Catalysis plays a pivotal role in the efficient and selective synthesis and subsequent transformation of phenylethyl benzoic acids and their derivatives.
Development of Efficient and Selective Catalytic Systems
The synthesis of phenylethyl benzoic acids can be achieved through various catalytic methods. One common approach involves the hydrogenation of precursor molecules. For instance, o-phenethyl benzoic acid can be prepared by the hydrogenation of benzal phthalide (B148349) or benzyl (B1604629) phthalide in an acidic medium using a platinum metal catalyst. google.com A particularly effective catalyst for this transformation is 5% platinum on charcoal. google.com More recent methods have focused on developing more sustainable and efficient catalytic systems. For example, a method for preparing o-phenethyl benzoic acid has been developed using a special catalyst composed of nano nickel, cobalt, aluminum, iron, and silicon, which allows for hydrogenation at lower temperatures and pressures, resulting in higher yields and purity. google.com
The transformation of the carboxylic acid group, such as in esterification reactions, also benefits from catalysis. Zirconium-based catalysts have been shown to be effective for the esterification of benzoic acids with alcohols like 2-phenylethanol (B73330). semanticscholar.orgacs.org These catalysts can be moisture-tolerant, which is a significant advantage in industrial settings. semanticscholar.org Ruthenium and rhodium complexes are also employed in the annulative coupling of benzoic acids with alkenes to produce substituted phthalides, demonstrating the versatility of transition metal catalysis in this area. mdpi.com
Ligand Design for Metal-Catalyzed Reactions
The selectivity and efficiency of metal-catalyzed reactions are heavily influenced by the ligands coordinated to the metal center. mdpi.com In the context of synthesizing and modifying molecules like this compound, ligand design is crucial for achieving desired outcomes. For example, in cross-coupling reactions to form C-C bonds, chiral ligands can be used to induce enantioselectivity, which is critical for the synthesis of many pharmaceuticals. acs.org
Ligands such as phosphines, N-heterocyclic carbenes (NHCs), and pincer-type ligands are commonly used to tune the reactivity of transition metal catalysts. mdpi.comtue.nl For instance, iridium complexes with specific ligands are used for the ortho-iodination of benzoic acids, a transformation that introduces a useful handle for further functionalization. acs.org The development of new ligands is an active area of research aimed at improving catalytic activity, selectivity, and substrate scope for reactions involving benzoic acid derivatives. acs.orgmdpi.com
Process Optimization and Scale-Up Considerations for Industrial Applications
The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful process optimization and scale-up considerations. Key factors include reaction conditions, catalyst selection and loading, solvent choice, and purification methods.
For catalytic hydrogenations, optimizing parameters such as temperature, pressure, and catalyst-to-substrate ratio is essential to maximize yield and minimize reaction time and by-product formation. google.comgoogle.com In some cases, solvent-free conditions can dramatically increase reaction rates, although this may impact selectivity. researchgate.net The use of flow reactors is often considered for large-scale production as they can offer better control over reaction parameters and improve safety.
Biocatalysis, using enzymes or whole microorganisms, is also emerging as a sustainable alternative for the production of aromatic compounds. ethz.chnih.gov Metabolic engineering of microorganisms can create "cell factories" capable of producing desired molecules from renewable feedstocks. nih.gov While still under development for many specific compounds, this approach holds promise for the environmentally friendly production of pharmaceutical intermediates.
The choice of work-up and purification procedures is also critical for industrial applications. Developing methods that minimize solvent use and waste generation is a key aspect of green chemistry. For example, in some catalytic reactions, the use of recyclable catalysts or aqueous reaction media can simplify product isolation and reduce the environmental impact of the process. mdpi.com
Conclusion
3-(2-Phenylethyl)benzoic acid is a structurally interesting molecule that bridges the chemical worlds of simple aromatic acids and more complex, biologically relevant phenethylamines. While detailed experimental data on its properties and reactivity are somewhat sparse in the public domain, its role as a synthetic intermediate is established. Its structure suggests significant potential for applications in medicinal chemistry, building on the known bioactivities of both the benzoic acid and phenylethyl motifs. Further research, particularly in the synthesis of novel derivatives and their evaluation in biological assays, supported by computational modeling, will be crucial to fully unlock the potential of this and related compounds.
Future Directions and Research Opportunities
Exploration of Novel Asymmetric Synthetic Methodologies
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities. While methods for the synthesis of benzoic acid derivatives exist, the exploration of novel asymmetric synthetic methodologies for 3-(2-phenylethyl)benzoic acid and its derivatives is a promising area of research. juniperpublishers.comnih.gov The development of catalytic asymmetric methods, utilizing chiral catalysts from metals, organocatalysts, or enzymes, could provide efficient routes to enantiomerically pure compounds. rsc.org Such methods would be crucial for investigating the specific biological activities of individual stereoisomers.
Future research could focus on:
Chiral Ligand Development: Designing and synthesizing novel chiral ligands for transition-metal catalyzed cross-coupling reactions to introduce the phenylethyl group asymmetrically.
Organocatalysis: Investigating the use of chiral organocatalysts to promote the enantioselective synthesis of precursors to this compound. nih.gov
Kinetic Resolution: Developing enzymatic or chemical methods for the kinetic resolution of racemic mixtures of this compound derivatives.
Deeper Elucidation of Biological Targets and Mechanisms of Action
The structural motif of this compound is present in various biologically active molecules, suggesting its potential for interaction with a range of biological targets. lookchem.com Derivatives of benzoic acid are known to possess antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai Further investigation into the biological targets and mechanisms of action of this compound derivatives could unveil new therapeutic applications.
A study on 3-(2-phenylethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione-5-acetic acid derivatives, which are structurally related to this compound, has highlighted their potential as antifungal agents. cumhuriyet.edu.tr The physicochemical properties of these derivatives, such as their acidity constant (pKa) and lipophilicity (logP), were found to be influenced by structural modifications, which in turn affect their biological activity. cumhuriyet.edu.tr
Table 1: Physicochemical Properties of 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives
| Derivative | pKa | logP (at pH 5.5) | Lipophilicity |
|---|---|---|---|
| EP1 | - | -0.38 to 3.00 | Lipophilic |
| EP2 | - | -0.38 to 3.00 | Lipophilic |
| EP3 | - | -0.38 to 3.00 | Hydrophilic |
| EP4 | - | -0.38 to 3.00 | Lipophilic |
Data adapted from a study on thiadiazine derivatives and indicates the range of observed values. cumhuriyet.edu.tr
Future research in this area should include:
Target Identification: Employing techniques like affinity chromatography and proteomics to identify the specific cellular proteins that interact with this compound derivatives.
Mechanism of Action Studies: Utilizing cellular and biochemical assays to understand how these compounds exert their biological effects at a molecular level.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to establish clear relationships between chemical structure and biological activity.
Application in Material Science and Polymer Chemistry
Potential applications in material science include:
Polymer Synthesis: Using this compound as a monomer or an additive in the synthesis of polyesters, polyamides, or other polymers to modify their properties, such as thermal stability, mechanical strength, and optical characteristics.
Liquid Crystals: Exploring the potential of its derivatives to form liquid crystalline phases due to their anisotropic molecular shape.
Functional Materials: Incorporating the this compound moiety into materials designed for specific functions, such as organic light-emitting diodes (OLEDs) or sensors.
Development of Predictive Computational Models for Structure-Property Relationships
Computational modeling is an increasingly powerful tool in chemical research, enabling the prediction of molecular properties and the design of new compounds with desired characteristics. nih.gov For this compound and its derivatives, the development of predictive computational models could significantly accelerate the discovery of new applications.
Key areas for computational research include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of this compound derivatives with their biological activities.
Molecular Docking: Using molecular docking simulations to predict the binding modes of these compounds to potential biological targets.
Property Prediction: Creating models to predict the physicochemical properties of new derivatives, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development and material design. cumhuriyet.edu.tr
Investigation of Biocatalytic Approaches for Synthesis
Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. nih.govnih.gov The application of enzymes for the synthesis of this compound and its derivatives is a largely unexplored but highly promising research avenue. mdpi.comgeorgiasouthern.edu
Future research could focus on:
Enzyme Screening: Screening for existing enzymes, such as lipases or oxidoreductases, that can catalyze the synthesis or modification of this compound. mdpi.com
Enzyme Engineering: Using protein engineering techniques to create novel enzymes with enhanced activity and selectivity for the desired transformations.
Cascade Reactions: Designing multi-enzyme cascade reactions for the efficient one-pot synthesis of complex derivatives from simple starting materials. nih.gov
Integration of High-Throughput Screening and Automation in Derivative Discovery
High-throughput screening (HTS) and automation are essential technologies for modern drug discovery and materials science, allowing for the rapid testing of large numbers of compounds. dispendix.compharmtech.comyoutube.com The integration of these technologies into the research of this compound derivatives would dramatically accelerate the pace of discovery. ontosight.aimdpi.com
Future efforts should involve:
Assay Development: Designing and optimizing robust and miniaturized assays for screening the biological activity or material properties of this compound derivatives. nih.gov
Library Synthesis: Utilizing automated synthesis platforms to rapidly generate large and diverse libraries of derivatives for screening.
Data Analysis: Implementing sophisticated data analysis pipelines to efficiently process the large datasets generated from HTS campaigns and identify promising lead compounds.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(2-Phenylethyl)benzoic acid via Suzuki-Miyaura coupling?
The synthesis of this compound can be achieved using a Suzuki-Miyaura cross-coupling reaction. A validated protocol involves reacting 3-iodobenzoic acid with phenylboronic acid in the presence of PdCl₂ as a catalyst and NaOH as a base. Key parameters include maintaining a molar ratio of 1:1 for the reactants and using mild heating (60–80°C) to ensure efficient coupling while minimizing side reactions. The reaction typically yields 70–85% of the target compound after purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For instance, the dihedral angles of the phenylethyl side chain (e.g., N2–C20–C21–C22 at 108.58°) influence chemical shift patterns in the aromatic region (δ 110–121 ppm) . Infrared (IR) spectroscopy can confirm carboxylic acid functionality (stretching at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular weight validation (C₁₅H₁₄O₂, theoretical 226.26 g/mol), aligning with NIST reference data .
Q. How can TLC and HPLC be used to monitor reaction progress and purity?
Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:3) helps track reaction completion by visualizing starting material (Rf ~0.2) vs. product (Rf ~0.5). For quantitative analysis, reverse-phase HPLC using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) achieves baseline separation. A validated method reports a recovery rate of 98–103% and RSD <1.2%, ensuring robust quality control .
Advanced Research Questions
Q. How can discrepancies in NMR data across studies be resolved?
Q. What methodology is used to oxidize this compound derivatives to phthalides?
Oxidation of 2-[(Y-phenyl)(4-N-R₂-N-R₃-aminophenyl)methyl]-5-N-R-N-R₁-aminobenzoic acid derivatives to phthalides involves aqueous alkaline conditions (e.g., 10% NaOH) with oxidizing agents like potassium persulfate or H₂O₂ at 25–50°C. The reaction proceeds via electrophilic aromatic substitution, with TLC monitoring to isolate the major product (yield ~65%) and minimize byproducts such as methane derivatives .
Q. How to validate an HPLC method for quantifying trace impurities in this compound?
Method validation requires assessing linearity (R² >0.999 over 0.1–100 µg/mL), precision (intra-day RSD <2%), and accuracy (spiked recovery 95–105%). Column temperature (25–30°C) and flow rate (1.0 mL/min) are optimized to resolve impurities like unreacted 3-iodobenzoic acid. System suitability tests (e.g., theoretical plates >2000) ensure reproducibility .
Q. What strategies improve reaction yields in multi-step syntheses involving this compound?
Yield optimization includes:
- Catalyst screening : PdCl₂ vs. Pd(PPh₃)₄ for Suzuki coupling (higher yields with PdCl₂ due to better stability) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Inert atmosphere : Storage under nitrogen prevents oxidation of sensitive intermediates like boronic esters .
Q. How do dihedral angles influence the compound’s spectroscopic and physical properties?
The angle C23–N2–C20–C21 (114.73°) affects π-π stacking interactions, altering melting points and solubility. For example, planar conformers exhibit higher melting points (mp ~180°C) due to stronger intermolecular forces, while twisted conformers (e.g., C17–C18–C19–C20 at 119.6°) reduce crystallinity, impacting formulation in drug delivery systems .
Q. What are the best practices for long-term storage of this compound derivatives?
Store derivatives under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of labile groups (e.g., tert-butoxycarbonyl hydrazine derivatives). Lyophilization improves stability for hygroscopic compounds, with periodic HPLC checks to monitor degradation .
Q. How to design a multi-step synthesis route for novel this compound analogs?
A modular approach involves:
- Step 1 : Suzuki coupling to install the phenylethyl group .
- Step 2 : Amidation or esterification to introduce functional groups (e.g., using HATU/DMAP).
- Step 3 : Oxidation or reduction to fine-tune bioactivity (e.g., converting –COOH to –COOR for prodrugs) .
Computational tools (e.g., retrosynthetic software) can prioritize routes with fewer intermediates and higher atom economy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
